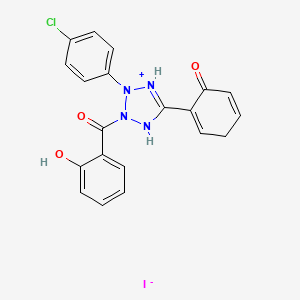
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the tetrazolium family, which is widely studied for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, hydroxybenzoyl, and hydroxyphenyl groups. The final step involves the iodination of the compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazolium core, leading to different derivatives.
Substitution: The chlorophenyl and hydroxybenzoyl groups can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.
Biology: This compound is employed in biochemical assays, particularly in the detection of cellular respiration and metabolic activity.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an electron acceptor, participating in redox reactions that are crucial for cellular processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tetrazolium salts: These compounds share the tetrazolium core and are used in similar applications, such as biochemical assays.
Phenylhydrazones: These compounds have structural similarities and are used in organic synthesis and analytical chemistry.
Quinones: These compounds are products of oxidation reactions involving tetrazolium derivatives and have applications in various fields.
Uniqueness
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
89567-96-4 |
|---|---|
Molecular Formula |
C20H16ClIN4O3 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-1H-tetrazol-4-ium-5-yl]cyclohexa-2,5-dien-1-one;iodide |
InChI |
InChI=1S/C20H15ClN4O3.HI/c21-13-9-11-14(12-10-13)24-22-19(15-5-1-3-7-17(15)26)23-25(24)20(28)16-6-2-4-8-18(16)27;/h2-12,27H,1H2,(H,22,23);1H |
InChI Key |
GBPBGLAMQGUQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C(=C1)C2=[NH+]N(N(N2)C(=O)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



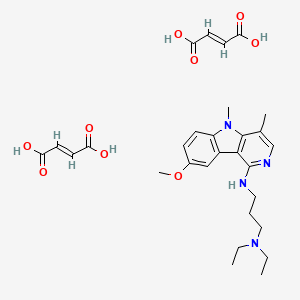

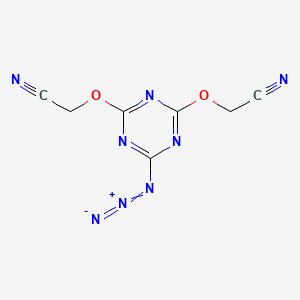

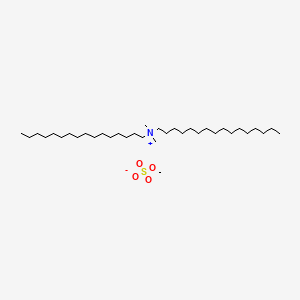
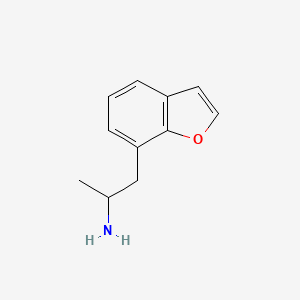
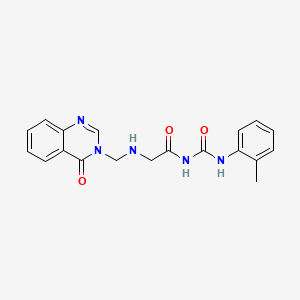
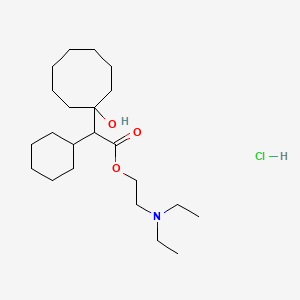
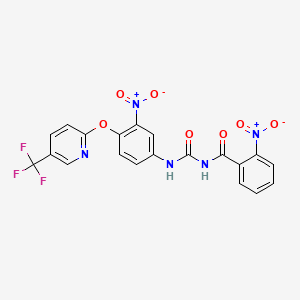
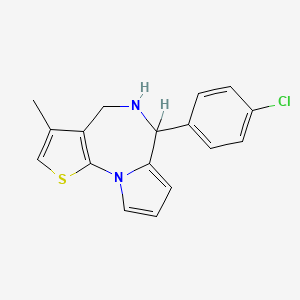
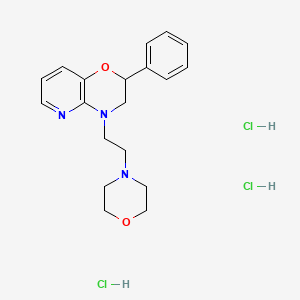
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
